molecular formula C8H10BrN B3153947 Pyridine, 2-(3-bromopropyl)- CAS No. 769075-96-9

Pyridine, 2-(3-bromopropyl)-

Cat. No.: B3153947
CAS No.: 769075-96-9
M. Wt: 200.08 g/mol
InChI Key: OIGMBHOOSLOILA-UHFFFAOYSA-N
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Description

Pyridine, 2-(3-bromopropyl)- is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound features a bromopropyl group attached to the second position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

The primary target of 2-(3-bromopropyl)pyridine is likely to be involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s bromine atom can be replaced by a variety of functional groups, making it a versatile reagent in organic synthesis .

Mode of Action

In the SM coupling reaction, 2-(3-bromopropyl)pyridine acts as an electrophile . The reaction begins with oxidative addition, where palladium donates electrons to form a new Pd–C bond . This is followed by transmetalation, where the bromine atom is replaced by a nucleophile . The compound’s bromine atom makes it particularly suitable for this type of reaction .

Biochemical Pathways

The SM coupling reaction is a key pathway affected by 2-(3-bromopropyl)pyridine . This reaction is used to form carbon–carbon bonds, a fundamental process in organic synthesis . The resulting compounds can be involved in a variety of biochemical pathways, depending on the specific nucleophile used in the reaction .

Result of Action

The primary result of 2-(3-bromopropyl)pyridine’s action is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds . The specific molecular and cellular effects would depend on the nature of the compound produced.

Action Environment

The action of 2-(3-bromopropyl)pyridine can be influenced by various environmental factors. For example, the SM coupling reaction requires a palladium catalyst and a suitable nucleophile . The reaction conditions, such as temperature and solvent, can also affect the reaction’s efficiency and the stability of 2-(3-bromopropyl)pyridine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(3-bromopropyl)- typically involves the bromination of a propyl-substituted pyridine. One common method is the reaction of 2-propylpyridine with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of Pyridine, 2-(3-bromopropyl)- often employs large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-(3-bromopropyl)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromopropyl group to a propyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Major Products Formed:

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of 2-propylpyridine

Scientific Research Applications

Pyridine, 2-(3-bromopropyl)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Bromopyridine: Lacks the propyl group, making it less versatile in certain synthetic applications.

    3-Bromopropylpyridine: The bromopropyl group is attached at a different position, leading to different reactivity and applications.

    2-(3-Chloropropyl)pyridine: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

Uniqueness: Pyridine, 2-(3-bromopropyl)- is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives. Its bromopropyl group provides a versatile handle for further functionalization, making it valuable in synthetic chemistry .

Properties

IUPAC Name

2-(3-bromopropyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c9-6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGMBHOOSLOILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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